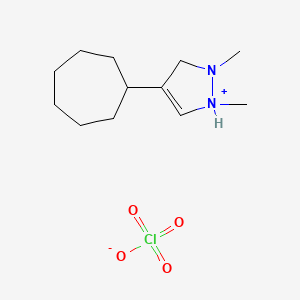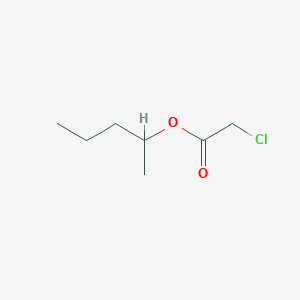
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate is an organic compound characterized by its unique structure, which includes a dioxolane ring and a methylbutanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
2,2-Dimethyl-1,3-dioxolane-4-methanol+2-methylbutanoyl chloride→(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 2-methylbutanoic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate involves its interaction with various molecular targets, primarily through its ester group. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in biological systems where esterases play a role in metabolizing ester-containing compounds.
Comparaison Avec Des Composés Similaires
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Comparison:
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate: Similar in structure but with a pivalate ester group, which may impart different reactivity and stability.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Contains an acetate ester group, making it more susceptible to hydrolysis compared to the 2-methylbutanoate ester.
The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate lies in its specific ester group, which provides a balance between stability and reactivity, making it suitable for various applications in synthesis and industry.
Propriétés
Numéro CAS |
99348-15-9 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O4/c1-5-8(2)10(12)13-6-9-7-14-11(3,4)15-9/h8-9H,5-7H2,1-4H3 |
Clé InChI |
CLXBEIYFOHTAAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)



![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)


![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)
